2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, noted for their significant biological activities and potential in pharmacological applications. Research into these compounds reveals their complex chemistry and utility in various scientific fields, excluding specific drug use or dosage and side effects information.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves several steps, including the construction of the pyrazolo[1,5-a]pyrimidine core through cyclocondensation reactions. For example, Ivachtchenko et al. (2013) described the synthesis of similar compounds with potent antagonist activity, indicating the relevance of substituent variations on the pyrazolo[1,5-a]pyrimidine framework for achieving desired biological activities (Ivachtchenko, Golovina, Kadieva, Kysil, & Mitkin, 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is crucial in determining their chemical behavior and interaction with biological targets. Studies such as by Ng, Tiekink, & Dolzhenko (2022) have used X-ray crystallography to explore the structural features of similar compounds, providing insights into their molecular conformation and potential interaction sites (Ng, Tiekink, & Dolzhenko, 2022).
properties
IUPAC Name |
2,3,5-trimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O/c1-6-12(15-17-11(5)20-22-15)18-13-7-8(2)16-14-9(3)10(4)19-21(13)14/h7,12,18H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADMXXKHMLLQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC(=NO1)C)NC2=CC(=NC3=C(C(=NN23)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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